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‘ Compound of Interest

Compound Name: Benzolbjthiophene-7-carbonitrile

Cat. No.: B1341617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for Benzo[b]thiophene-
of direct experimental data for this specific isomer in publicly accessible literature, this guide leverages data from analogous compounds and establis|
insights for researchers.

Core Molecular Structure and Properties

Benzo[b]thiophene-7-carbonitrile is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a nitrile group subst
is a key pharmacophore in various biologically active molecules.

Table 1: Molecular Identifiers and Basic Properties

Property Value Source
IUPAC Name 1-Benzothiophene-7-carbonitrile N/A
CAS Number 22780-71-8 [1]
Molecular Formula CoHsNS [1]
Molecular Weight 159.21 g/mol [1]
Canonical SMILES C1=CC2=C(C(=C1)C#N)SC=C2 N/A

digraph "Benzo b thiophene 7 carbonitrile Structure" {

graph [fontname="Arial", label="Molecular Structure of Benzo[b]thiophene-7-carbonitrile", fontsize=12, labell
node [fontname="Arial", fontsize=10, shape=plaintext];

edge [fontname="Arial", fontsize=10];

// Atom nodes

Cl [label="C"1;
C2 [label="C"];
C3 [label="C"1;
C4 [label="C"1;
C5 [label="C"1;
C6 [label="C"1;
C7 [label="C"1;
C8 [label="C"1;
S1 [label="S"];
C9 [label="C"1;
N1 [label="N"1;
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// Position nodes
pos [shape=none, label=""];

// Arrange atoms

Cl -> C2 [dir=none];
C2 -> C3 [dir=none];
C3 -> C4 [dir=none];
C4 -> C5 [dir=none];
C5 -> C6 [dir=none];
C6 -> C1 [dir=none];
Cl -> C7 [dir=none];
C7 -> S1 [dir=none];
S1 -> C8 [dir=none];
C8 -> C2 [dir=none];
C6 -> C9 [dir=none];
C9 -> N1 [label="", style=solid, len=0.5];

// Double bonds

Cl -> C2 [style=bold, dir=none];

C3 -> (C4 [style=bold, dir=nonel;

C5 -> C6 [style=bold, dir=nonel;

C7 -> (8 [style=bold, dir=nonel;

C9 -> N1 [style=bold, dir=none, constraint=false];
C9 -> N1 [style=bold, dir=none, constraint=false];

// Invisible edges for layout
{rank=same; C3; C4}
{rank=same; C2; C5}
{rank=same; C1l; C6}
{rank=same; C7; C8; S1}

C9 -> C6 [style=invis];

}

Figure 1: 2D representation of Benzo[b]thiophene-7-carbonitrile.

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectroscopic data for Benzo[b]thiophene-7-carbonitrile is not readily available. The following tables provide predicted and cor
parent benzo[b]thiophene molecule and its other nitrile isomers.

Table 2: Predicted H and 3C NMR Chemical Shifts (in ppm)
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Nucleus Predicted Chemical Shift (ppm) Notes

1H NMR

H2, H3 7.0-8.0 Thiophenic protons, coupling
H4, H5, H6 7.0-85 Aromatic protons, shifts influ
13C NMR

C=N ~117 Characteristic shift for a nitril
Aromatic C 110 - 140 Range for carbons in the fus
C-S ~125-140 Carbons adjacent to the sulfi

Predictions are based on standard chemical shift values and data from similar benzothiophene structures.

Table 3: Predicted Key IR Absorption Frequencies

Functional Group

Predicted Wavenumber (cm~?)

Intensity

C=N Stretch 2220 - 2240 Sharp, Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
C-S Stretch 600 - 800 Weak
Predictions are based on characteristic infrared absorption frequencies for the respective functional groups.
Table 4: Predicted Mass Spectrometry Fragmentation
m/z Value Possible Fragment Notes
159 [M]* Molecular ion peak.
132 [M - HCNJ* Loss of hydrogen cyanide.
114 M-S+ Loss of the sulfur atom.

Fragmentation patterns are predicted based on the stability of potential fragments and known fragmentation of related sulfur-containing aromatic com

Experimental Protocols

While a specific, validated protocol for the synthesis of Benzo[b]thiophene-7-carbonitrile is not available in the searched literature, a plausible synt|

established methodologies for constructing the benzo[b]thiophene core and introducing a nitrile group.

Hypothetical Synthesis of Benzo[b]thiophene-7-carbonitrile

A potential synthetic approach could involve the construction of the benzo[b]thiophene ring system from a suitably substituted benzene derivative. On

halobenzaldehyde or related compound with a sulfur-containing reagent.
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Hypothetical Synthesis and Characterization Workflow

Starting Material
(e.g., 2-bromo-3-methylbenzonitrile)

Step 1
Y
(Reaction with Sulfur Source)
(e.g., Sodium Sulfide)
Step 2
Y

Cyclization
(e.g., via intramolecular nucleophilic substitution)

Y
Crude Benzo[b]thiophene-7-carbonitrile
Y

Purification
(e.g., Column Chromatography)

A

4
Pure Benzo[b]thiophene-7-carbonitrile
/

A

Characterization
(NMR, IR, MS, Elemental Analysis)

Click to download full resolution via product page
Figure 2: A logical workflow for the synthesis and characterization.

Detailed Hypothetical Protocol:

» Starting Material Preparation: A suitable starting material would be a benzene ring with ortho-positioned functional groups that can react to form the
lithiothiophenol could be a potential precursor.

* Ring Formation:

o To a solution of the chosen precursor in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., Argon), a reagent to facili
o For instance, if starting with a 2-halophenylacetonitrile derivative, a reaction with a sulfur source like sodium sulfide could be employed.
o The reaction mixture would likely be heated to reflux for a period of several hours to drive the cyclization to completion.
« Work-up and Isolation:
o Upon completion, the reaction would be cooled to room temperature and quenched with water.

o The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate).

o The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reducec

« Purification:
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o The crude Benzo[b]thiophene-7-carbonitrile would be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate

¢ Characterization:

o The structure and purity of the final compound would be confirmed by standard analytical techniques, including *H NMR, 3C NMR, FT-IR spectrc

Conclusion

This technical guide provides a foundational understanding of Benzo[b]thiophene-7-carbonitrile for research and development purposes. While dirt
the accessible literature, the provided predictions and hypothetical protocols, based on established chemical knowledge of analogous compounds, of
investigation. Researchers are encouraged to use this guide as a reference for designing synthetic strategies and for the initial interpretation of analy:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenChChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and g Hast

researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b1341617?utm_src=pdf-body
https://www.benchchem.com/product/b1341617?utm_src=pdf-body
https://www.benchchem.com/product/b1341617?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_thiophene-7-carbonitrile
https://www.benchchem.com/product/b1341617#benzo-b-thiophene-7-carbonitrile-molecular-structure
https://www.benchchem.com/product/b1341617#benzo-b-thiophene-7-carbonitrile-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1341617?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

